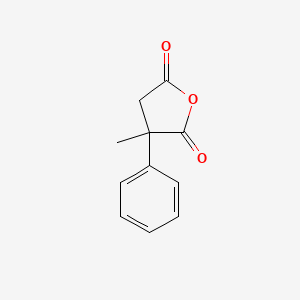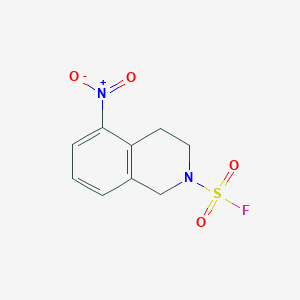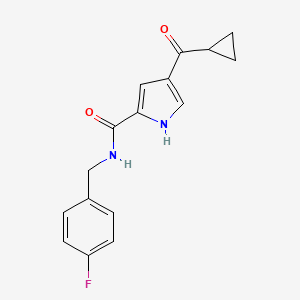![molecular formula C17H16FNO4S4 B2887548 4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896349-09-0](/img/structure/B2887548.png)
4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives, such as the compound , have been reported to possess significant anti-inflammatory properties. These compounds can be synthesized and investigated for their potential to reduce inflammation in various disease models. The anti-inflammatory activity is often evaluated through biochemical assays and animal studies to determine their effectiveness and mechanism of action .
Anticancer Activity
Another critical area of application for thiophene derivatives is in the treatment of cancer . These compounds have been shown to exhibit anti-mitotic and anti-cancer properties. Research involves synthesizing novel thiophene moieties and testing their pharmacological activity against different cancer cell lines using assays like the MTT assay .
Antimicrobial Properties
The compound has potential applications in combating microbial infections . Thiophene derivatives are known for their anti-microbial activity, which includes inhibiting the growth of bacteria, fungi, and other pathogens. This makes them valuable for developing new antibiotics and antifungal agents .
Kinase Inhibition
Thiophene derivatives are also explored for their ability to inhibit kinases , enzymes that play a crucial role in signal transduction and cellular regulation. Kinase inhibiting activity is particularly relevant in the context of cancer, as many cancers are driven by aberrant kinase activity .
Organic Semiconductors
In the field of material science , thiophene derivatives are utilized for their electronic properties. They are integral in the development of organic semiconductors , which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure can influence its electronic characteristics, making it a subject of interest for researchers developing new electronic materials .
Corrosion Inhibitors
Thiophene-based molecules serve as corrosion inhibitors in industrial chemistry. They prevent or reduce corrosion on metal surfaces, which is essential for extending the life of metal components and structures. Research in this area focuses on the synthesis of thiophene derivatives that can effectively protect metals from corrosive environments .
Anesthetic Properties
Some thiophene derivatives are used as anesthetics , particularly in dental procedures. For example, articaine, a thiophene derivative, is used as a voltage-gated sodium channel blocker. It’s possible that the compound could be modified to enhance its anesthetic properties for medical use .
Anti-Arrhythmic and Anti-Anxiety Effects
Lastly, thiophene derivatives can have applications in treating cardiac arrhythmias and anxiety . Their pharmacological effects in modulating heart rhythm and producing a calming effect on the nervous system make them candidates for developing new medications for these conditions .
properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S4/c1-12-10-13(6-7-14(12)18)27(22,23)19-11-16(15-4-2-8-24-15)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCQALRSQWSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)


![N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2887472.png)



![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)




![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)
![1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2887487.png)